CH2 Bridge vs. Direct Phenylsulfonyl: Conformational and Drug-Likeness Impact
The target compound incorporates a phenylmethanesulfonyl (benzylsulfonyl) group, which contains a methylene (-CH2-) spacer between the sulfonyl moiety and the phenyl ring. In contrast, the closely related analog 1-(2-Fluorophenyl)-4-(phenylsulfonyl)piperazine (CAS 433237-53-7) eliminates this spacer, attaching the sulfonyl directly to the phenyl ring. This single-atom difference has multiple quantifiable consequences: (a) Molecular Weight increases from 320.38 (phenylsulfonyl analog) to 334.4 (target), a +14 Da difference [1]; (b) the number of rotatable bonds increases by 1, enhancing conformational flexibility; (c) predicted XLogP3 increases from approximately 2.4 (phenylsulfonyl) to 2.7 (benzylsulfonyl), a +0.3 log unit shift reflecting enhanced lipophilicity [1]; (d) the CH2 bridge alters the spatial relationship between the sulfonamide oxygen atoms and potential hydrogen-bond partners in biological targets, which published SAR in the nAChR negative allosteric modulator series showed can shift IC50 values by ≥2-fold for subtype selectivity when comparing benzyl to phenyl amide analogs (IC50 Hα3β4: 18.5 µM vs. 8.5 µM for lead) [2]. These physicochemical differences affect membrane permeability, metabolic stability, and binding-site complementarity.
Analog (phenylsulfonyl): MW 320.38 Da, XLogP3 ≈2.4, 3 rotatable bonds
ΔMW +14 Da · ΔXLogP3 +0.3 · ΔRotatable Bonds +1
| Evidence Dimension | Structural, physicochemical, and conformational comparison between phenylmethanesulfonyl (target) and phenylsulfonyl (close analog) piperazine derivatives |
|---|---|
| Target Compound Data | MW = 334.4 Da; XLogP3 = 2.7; Rotatable bonds = 4; TPSA = 49 Ų; sulfonyl attached via CH2 spacer to phenyl |
| Comparator Or Baseline | 1-(2-Fluorophenyl)-4-(phenylsulfonyl)piperazine (CAS 433237-53-7): MW = 320.38 Da; XLogP3 ≈ 2.4 (estimated); Rotatable bonds = 3; sulfonyl directly attached to phenyl ring |
| Quantified Difference | ΔMW = +14.02 Da (benzylsulfonyl heavier); ΔXLogP3 = +0.3 (target more lipophilic); ΔRotatable Bonds = +1 (target more flexible) |
| Conditions | PubChem computed properties (XLogP3 2.2, PubChem release 2025.09.15); comparator properties from ChemicalBook and ChemSrc datasheets |
Why This Matters
The CH2 bridge alters the scaffold's conformational landscape and hydrogen-bonding pharmacophore, which means binding data obtained for direct phenylsulfonyl analogs cannot be assumed transferable to the target compound.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 822536 (target) and related analogs. https://pubchem.ncbi.nlm.nih.gov/compound/822536 (accessed Apr 2026). View Source
- [2] Henderson, B. J. et al. Structure–Activity Relationship Studies of Sulfonylpiperazine Analogues as Novel Negative Allosteric Modulators of Human Neuronal Nicotinic Receptors. J. Med. Chem., 2011, 54, 8681–8692 (Benzyl analog 15 vs. lead 1 SAR; IC50 Hα3β4 = 18.5 µM for benzyl amide). View Source
